(4-Bromo-3-methylphenyl)ethylamine
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Overview
Description
4-bromo-N-ethyl-3-methylaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a bromine atom, an ethyl group, and a methyl group attached to the aniline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-ethyl-3-methylaniline typically involves multiple steps:
Nitration: The starting material, such as toluene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The final step involves bromination to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production methods for 4-bromo-N-ethyl-3-methylaniline often involve similar steps but are optimized for large-scale production. This includes the use of catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-ethyl-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted anilines .
Scientific Research Applications
4-bromo-N-ethyl-3-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-bromo-N-ethyl-3-methylaniline involves its interaction with specific molecular targets and pathways. The bromine atom and the ethyl and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to specific effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-methylaniline: Similar structure but lacks the ethyl group.
4-bromo-3-methylaniline: Lacks the ethyl group and has a different substitution pattern.
4-ethyl-3-methylaniline: Lacks the bromine atom.
Uniqueness
4-bromo-N-ethyl-3-methylaniline is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H12BrN |
---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
4-bromo-N-ethyl-3-methylaniline |
InChI |
InChI=1S/C9H12BrN/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6,11H,3H2,1-2H3 |
InChI Key |
VSAYZAYGQJLJMH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=C(C=C1)Br)C |
Origin of Product |
United States |
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